molecular formula C12H13BrFNO B7990894 6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile

6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile

Cat. No.: B7990894
M. Wt: 286.14 g/mol
InChI Key: IJESYOZUOWEEKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile typically involves the reaction of 4-bromo-3-fluorophenol with 6-bromohexanenitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion, generated in situ, attacks the bromohexanenitrile, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products Formed

Scientific Research Applications

6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile depends on its application. In pharmaceutical research, it may act as a ligand binding to specific molecular targets, modulating their activity. The presence of the bromo and fluoro substituents can influence the compound’s reactivity and interaction with biological molecules, potentially affecting pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of bromo and fluoro substituents on the phenoxy ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research in various fields .

Properties

IUPAC Name

6-(4-bromo-3-fluorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-11-6-5-10(9-12(11)14)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJESYOZUOWEEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCCC#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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